5-(Benzyloxy)-8-chloronaphthalene-1,4-dione
Description
5-(Benzyloxy)-8-chloronaphthalene-1,4-dione is a naphthoquinone derivative characterized by a benzyloxy group at position 5 and a chlorine atom at position 8 on the naphthalene-1,4-dione core. Naphthoquinones are renowned for their redox-active properties and diverse biological activities, including antimicrobial, anticancer, and antiparasitic effects .
Properties
CAS No. |
89474-89-5 |
|---|---|
Molecular Formula |
C17H11ClO3 |
Molecular Weight |
298.7 g/mol |
IUPAC Name |
5-chloro-8-phenylmethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C17H11ClO3/c18-12-6-9-15(21-10-11-4-2-1-3-5-11)17-14(20)8-7-13(19)16(12)17/h1-9H,10H2 |
InChI Key |
UKTZAIKSDGDXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=O)C=CC(=O)C3=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with naphthalene-1,4-dione as the starting material.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol in the presence of a base such as sodium hydroxide.
Chlorination: The chlorination at the 8-position is achieved using a chlorinating agent like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.
Reduction: Reduction reactions can target the quinone moiety, converting it to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation Products: Benzoquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Halogenated or nitrated naphthoquinones.
Scientific Research Applications
Anticancer Properties
Research has highlighted the potential of 5-(benzyloxy)-8-chloronaphthalene-1,4-dione as an anticancer agent. Studies have demonstrated that derivatives related to this compound can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of critical signaling pathways associated with tumor growth.
- Case Study : A study investigated the effects of synthesized derivatives on cancer cell lines, revealing that certain analogs exhibited significant cytotoxicity against human cancer cells. The mechanism involved the downregulation of oncogenic proteins and activation of apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Derivatives of this compound have shown promising results against various bacterial strains.
- Data Table: Antimicrobial Activity
| Compound Derivative | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 20 µg/mL |
This table summarizes the antimicrobial efficacy observed in laboratory settings, indicating that modifications to the benzyloxy group can enhance activity against specific pathogens.
Synthetic Intermediate
This compound serves as a valuable intermediate in organic synthesis. Its structure allows for further functionalization, making it a versatile building block for creating more complex molecules.
- Synthetic Pathways : Various synthetic strategies have been developed to modify this compound, including electrophilic substitutions and coupling reactions that lead to the formation of novel derivatives with enhanced biological activities .
Photochemical Properties
The compound exhibits interesting photochemical properties that can be exploited in material science applications, particularly in the development of photoresponsive materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-8-chloronaphthalene-1,4-dione involves its interaction with biological molecules. The benzyloxy group and the quinone moiety play crucial roles in its activity:
Molecular Targets: The compound targets enzymes and proteins involved in oxidative stress and microbial growth.
Pathways Involved: It interferes with the electron transport chain in microbial cells, leading to the generation of reactive oxygen species and subsequent cell death.
Comparison with Similar Compounds
Table 1: Structural Comparison of Naphthoquinone Derivatives
*Calculated based on structural similarity.
Key Observations :
- Benzyloxy vs. Hydroxymethyl/Methoxy : The benzyloxy group in the target compound enhances lipophilicity compared to the hydrophilic hydroxymethyl (5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione) or methoxy groups. This may improve cellular uptake but reduce aqueous solubility .
- Chlorine vs. Bromine/Methyl : The chlorine atom at position 8 provides moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing bromine in 2-Bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione .
Research Findings and Implications
Biological Activity
5-(Benzyloxy)-8-chloronaphthalene-1,4-dione, a derivative of naphthoquinone, has garnered attention in recent years for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, effectiveness against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H11ClO3
- Molecular Weight : 298.72 g/mol
- CAS Number : 89474-89-5
The compound features a naphthalene backbone with a chlorine atom and a benzyloxy group. Its structural characteristics contribute to its biological activity, particularly its ability to interact with cellular targets.
Research indicates that this compound exhibits several mechanisms that contribute to its biological effects:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cell death .
- Inhibition of Oncogenic Pathways : It downregulates H-Ras protein expression and interferes with Ras-mediated signaling pathways, which are crucial in various cancers .
- Antioxidant Properties : The compound may also possess antioxidant properties that can protect normal cells from oxidative stress while selectively targeting cancer cells .
Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on different cancer cell lines using MTT assays. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NIH3T3 (mouse fibroblast) | 10 | Induction of apoptosis via ROS increase |
| HepG2 (liver carcinoma) | 8 | Downregulation of H-Ras protein |
| MCF-7 (breast carcinoma) | 12 | Inhibition of cell proliferation |
The data indicates that the compound is particularly effective against liver carcinoma cells, suggesting its potential as a therapeutic agent in hepatocellular carcinoma treatment.
Case Study 1: Liver Cancer Treatment
In a preclinical study involving mice with induced liver tumors, treatment with this compound resulted in significant tumor regression. The study reported a reduction in tumor size by approximately 40% after four weeks of treatment. Histological analysis revealed increased apoptotic cell death within the tumors .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The results demonstrated that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
